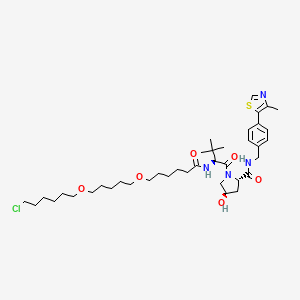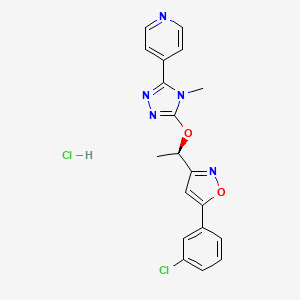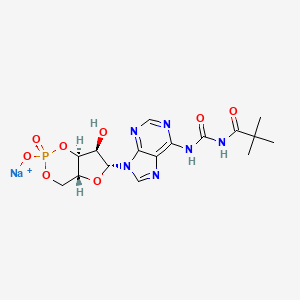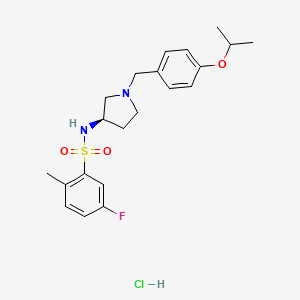
E3-Ligase-Ligand-Linker-Konjugate 11
Übersicht
Beschreibung
VHL-Ligand-Linker-Konjugate 11 sind eine Klasse von Verbindungen, die darauf ausgelegt sind, das von-Hippel-Lindau-Protein (VHL) anzusprechen, das ein Schlüsselbestandteil des Ubiquitin-Proteasom-Systems ist.
Wissenschaftliche Forschungsanwendungen
VHL-Ligand-Linker-Konjugate 11 haben eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von VHL-Ligand-Linker-Konjugaten 11 beinhaltet die Rekrutierung des VHL-Proteins zu einem bestimmten Zielprotein. Diese Rekrutierung wird durch die Fähigkeit des Konjugats erleichtert, sowohl an das VHL-Protein als auch an das Zielprotein gleichzeitig zu binden. Sobald es gebunden ist, markiert das VHL-Protein das Zielprotein für den Abbau durch das Ubiquitin-Proteasom-System, was zur selektiven Entfernung des Zielproteins aus der Zelle führt .
Wirkmechanismus
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 11 is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination process . Ubiquitination is a post-translational modification that regulates protein degradation, cellular processes, and responses to stress signals .
Mode of Action
E3 ligase Ligand-Linker Conjugates 11 acts as a Cereblon ligand . It recruits the CRBN protein, thereby facilitating the ubiquitination process . The compound serves as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeras (PROTAC) molecules . PROTACs are a class of drugs that induce the degradation of specific proteins.
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation, regulating over 80% of proteins in cells . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They can selectively attach ubiquitin to specific substrates, marking them for degradation .
Result of Action
The result of the compound’s action is the degradation of specific proteins . By recruiting the CRBN protein, the compound facilitates the ubiquitination and subsequent degradation of target proteins . This can influence various biological processes and cellular responses, including those associated with cancer development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of E3 ligase Ligand-Linker Conjugates 11. For instance, the heterogeneous microenvironments associated with solid tumors can affect the function of E3 ligases . Additionally, the expression of E3 ligases can be tissue or cell-specific, or regulated under certain conditions , which can impact the effectiveness of the compound.
Safety and Hazards
Zukünftige Richtungen
The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
Biochemische Analyse
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 11 plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . These interactions facilitate the transfer of ubiquitin protein to the lysine site of targeted substrates .
Cellular Effects
The effects of E3 Ligase Ligand-Linker Conjugates 11 on cells are primarily related to protein degradation. By facilitating ubiquitination, it influences cell function by regulating the levels of various proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
E3 Ligase Ligand-Linker Conjugates 11 exerts its effects at the molecular level through its role in the ubiquitination process. It binds to enzymes E1 and E2, facilitating the transfer of ubiquitin to targeted substrates . This can lead to the degradation of these substrates, influencing gene expression and cellular functions .
Metabolic Pathways
E3 Ligase Ligand-Linker Conjugates 11 is involved in the ubiquitination pathway, interacting with enzymes E1 and E2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VHL-Ligand-Linker-Konjugaten 11 umfasst in der Regel mehrere Schritte, einschließlich der Herstellung des VHL-Liganden, des Linkers und der Konjugation dieser Komponenten. Ein gängiger Ansatz beinhaltet die Verwendung von L-Hydroxyprolin als Ausgangsmaterial, das eine Reihe von Reaktionen wie C-H-Arylierung, Aminsicherung und Amidierung durchläuft . Wichtige Reagenzien, die in diesen Schritten verwendet werden, umfassen Palladiumacetat (Pd(OAc)2) und Pd-PEPPSI-IPr, die die Arylierung von 4-Methylthiazol ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Konjugate beinhaltet oft die Skalierung der oben genannten Synthesewege. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um Nebenprodukte zu minimieren. Die Verwendung von N-Boc-L-4-Hydroxyprolin für den Aminsicherung verbessert die Schrittökonomie und die Gesamteffizienz .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VHL-Ligand-Linker-Konjugate 11 durchlaufen verschiedene chemische Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Reaktionsbedingungen beinhalten oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die modifizierten VHL-Liganden, die ihre Fähigkeit behalten, an das VHL-Protein zu binden und es für den gezielten Proteinabbau zu rekrutieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cereblon (CRBN)-Liganden: Eine weitere Klasse von E3-Ligase-Liganden, die in PROTACs verwendet werden.
DCAF1, DCAF11, DCAF16-Liganden: Andere E3-Ligase-Liganden, die für den gezielten Proteinabbau verwendet wurden.
Einzigartigkeit
VHL-Ligand-Linker-Konjugate 11 sind einzigartig in ihrer Fähigkeit, kovalent an das VHL-Protein zu binden, wodurch die Stabilität und Wirksamkeit des Proteinabbauprozesses verbessert wird. Diese kovalente Bindung wird durch die Einarbeitung spezifischer funktioneller Gruppen wie Sulfonylfluoriden erreicht, die starke Bindungen mit dem VHL-Protein bilden .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLICOWBWULAJJ-RWTOGVPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100696 | |
| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835705-61-7 | |
| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)








![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)
